![molecular formula C12H16OSi B15162301 4-[Dimethyl(phenyl)silyl]but-3-en-2-one CAS No. 144823-72-3](/img/structure/B15162301.png)
4-[Dimethyl(phenyl)silyl]but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Dimethyl(phenyl)silyl]but-3-en-2-one is an organosilicon compound with the molecular formula C₁₂H₁₆OSi It is characterized by the presence of a dimethyl(phenyl)silyl group attached to a butenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one typically involves a multi-step process starting from commercially available dimethyl(phenyl)silylacetylene. The key steps include:
Two-carbon homologation: The acetylide anion is reacted with acetaldehyde to form an intermediate.
Hydride reduction: The intermediate is reduced to yield an allylic alcohol.
Swern oxidation: The allylic alcohol undergoes oxidation using trifluoroacetic anhydride to produce the desired 4-silylenone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-[Dimethyl(phenyl)silyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form a hydroxy group.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxy derivatives, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
4-[Dimethyl(phenyl)silyl]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用机制
The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one involves its ability to participate in various chemical reactions due to the presence of the silyl group. The silyl group can stabilize reaction intermediates, facilitate the formation of carbon-carbon bonds, and undergo oxidation to form hydroxy groups. These properties make it a versatile compound in organic synthesis.
相似化合物的比较
Similar Compounds
- 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol
- 4-Phenyl-but-3-en-2-one
- 4-Phenyl-thiosemicarbazone
- 3-Phenoxy-4-phenyl-but-3-en-2-one
Uniqueness
4-[Dimethyl(phenyl)silyl]but-3-en-2-one is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
144823-72-3 |
|---|---|
分子式 |
C12H16OSi |
分子量 |
204.34 g/mol |
IUPAC 名称 |
4-[dimethyl(phenyl)silyl]but-3-en-2-one |
InChI |
InChI=1S/C12H16OSi/c1-11(13)9-10-14(2,3)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI 键 |
GFBCJVCBVNBFID-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=C[Si](C)(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


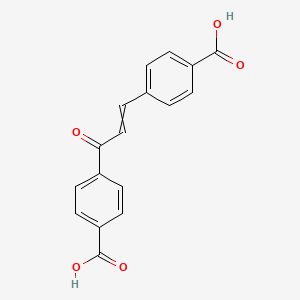
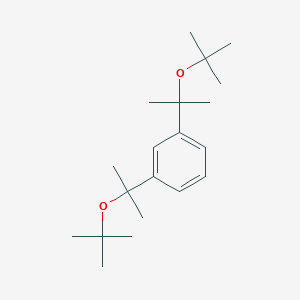
methanone](/img/structure/B15162227.png)
![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
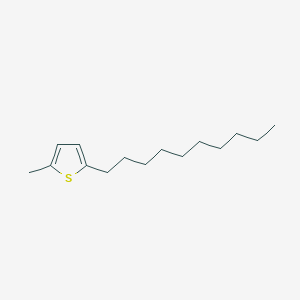
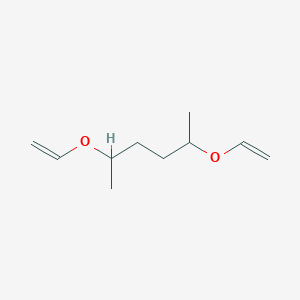
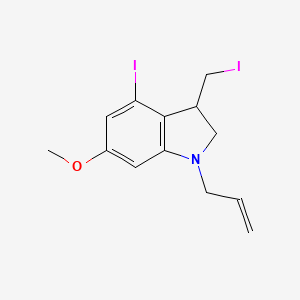

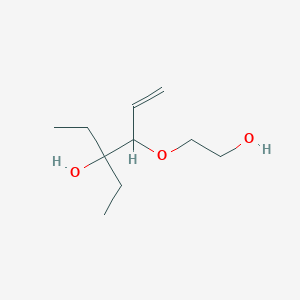
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)
